molecular formula C16H15N3S B119495 1-Anilino-4-methyl-5-phenylimidazole-2-thiol CAS No. 150093-92-8

1-Anilino-4-methyl-5-phenylimidazole-2-thiol

Cat. No. B119495
CAS RN: 150093-92-8
M. Wt: 281.4 g/mol
InChI Key: QVTOWPPLGBQSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Anilino-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as AMPT or 4-(4-methylphenyl)-1-(phenylamino)-2-thioxoimidazolidin-5-one. It is a yellowish powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The chemical structure of AMPT consists of an imidazole ring with a thiol group and an aniline group attached to it.

Mechanism of Action

The mechanism of action of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol involves the inhibition of the enzyme dopamine beta-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine. AMPT inhibits this enzyme by binding to the copper ion at the active site of DBH. This binding prevents the conversion of dopamine to norepinephrine, leading to an increase in dopamine levels and a decrease in norepinephrine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase dopamine levels and decrease norepinephrine levels in the brain. This effect has been studied in various research fields such as neuroscience, psychiatry, and pharmacology. AMPT has also been shown to have an effect on blood pressure and heart rate. It has been used as a tool to study the sympathetic nervous system and its role in regulating blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

1-Anilino-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit dopamine beta-hydroxylase (DBH) without affecting other enzymes involved in catecholamine synthesis. This specificity makes it a useful tool for studying the role of DBH in various physiological processes. Another advantage is its ability to cross the blood-brain barrier, allowing it to affect dopamine and norepinephrine levels in the brain. However, one limitation of AMPT is its potential toxicity. It has been shown to be toxic at high doses, and caution should be taken when working with this compound.

Future Directions

There are several future directions for research involving 1-Anilino-4-methyl-5-phenylimidazole-2-thiol. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the study of its potential applications in other research fields such as cancer research and immunology. AMPT has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Additionally, AMPT has been shown to affect the immune system, and its potential as an immunomodulatory agent should be further explored.

Synthesis Methods

The synthesis of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol can be achieved by various methods. One of the most common methods is the reaction of 4-methyl-5-phenyl-2-imidazolidinone with phenyl isothiocyanate and aniline in the presence of a base such as potassium carbonate. This reaction yields AMPT as a yellowish powder with a yield of around 60-70%. Another method involves the reaction of 4-methyl-5-phenyl-2-imidazolidinone with thiourea and aniline in the presence of a base such as sodium hydroxide. This reaction also yields AMPT as a yellowish powder with a yield of around 70-80%.

Scientific Research Applications

1-Anilino-4-methyl-5-phenylimidazole-2-thiol has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the enzyme dopamine beta-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels in the brain. This effect has been studied in various research fields such as neuroscience, psychiatry, and pharmacology.

properties

IUPAC Name

3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOWPPLGBQSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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